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Cat. No.: B1360257 Get Quote

An In-depth Technical Guide on 1,2-Diphenylbenzimidazole: Molecular Structure and Crystal

Packing

Abstract
1,2-Diphenylbenzimidazole is a prominent heterocyclic compound, the unique structural

framework of which is the basis for its wide-ranging applications in medicinal chemistry and

materials science. This guide provides a detailed analysis of its molecular geometry and the

complexities of its crystal packing. We will investigate the intramolecular features, such as bond

lengths, bond angles, and conformational planarity. Furthermore, we will explore the

intermolecular forces, including C-H···N and C-H···π interactions, that direct the supramolecular

assembly in the solid state. This in-depth overview is designed for researchers, scientists, and

professionals in drug development who are seeking a more profound understanding of this

significant molecule.

Introduction to 1,2-Diphenylbenzimidazole
1,2-Diphenylbenzimidazole is a member of the benzimidazole class of heterocyclic

compounds, which are defined by the fusion of a benzene ring and an imidazole ring. The

presence of phenyl substituents at the 1 and 2 positions of the benzimidazole core has a

significant impact on its electronic properties, steric hindrance, and, as a result, its biological

activity and photophysical characteristics. This structural motif is a frequent scaffold in a range

of pharmacologically active molecules that demonstrate antimicrobial, antiviral, and anticancer

properties. A precise understanding of the three-dimensional arrangement of the atoms within
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the molecule and how these molecules pack together in a crystal is essential for rational drug

design and the development of novel materials.

Molecular Structure of 1,2-Diphenylbenzimidazole
The molecular structure of 1,2-diphenylbenzimidazole has been determined through single-

crystal X-ray diffraction studies. These studies offer precise measurements of the bond lengths,

bond angles, and the overall conformation of the molecule.

Intramolecular Features: Bond Lengths and Angles
The benzimidazole core itself is nearly planar. The bond lengths within this fused ring system

are consistent with the presence of aromatic character. The C-N bonds in the imidazole ring

typically range from 1.33 to 1.39 Å, and the C=N double bond is approximately 1.30 Å. The C-C

bond lengths in the benzene ring are characteristic of aromatic systems, with an average of

around 1.39 Å.

The phenyl rings at positions 1 and 2 are not coplanar with the benzimidazole core. The

dihedral angle between the benzimidazole ring system and the phenyl ring at the 1-position is

considerable, often around 50-60 degrees. Similarly, the phenyl ring at the 2-position is also

twisted with respect to the benzimidazole plane, with a dihedral angle that can range from 30 to

50 degrees. This non-planar conformation is a consequence of steric hindrance between the

phenyl groups and the benzimidazole core.

Table 1: Selected Bond Lengths and Angles of 1,2-Diphenylbenzimidazole

Bond/Angle Value (Å or °)

C(imidazole)-N 1.33 - 1.39

C=N(imidazole) ~1.30

C-C(benzene) ~1.39

Dihedral Angle (Benzimidazole - Phenyl at C2) ~30-50°

Dihedral Angle (Benzimidazole - Phenyl at N1) ~50-60°

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1360257?utm_src=pdf-body
https://www.benchchem.com/product/b1360257?utm_src=pdf-body
https://www.benchchem.com/product/b1360257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, referred to as crystal packing, is determined

by a range of non-covalent interactions. In the case of 1,2-diphenylbenzimidazole, the crystal

structure is stabilized by a network of weak intermolecular forces, including C-H···N and C-

H···π interactions.

C-H···N Hydrogen Bonds
Weak C-H···N hydrogen bonds are noted where a hydrogen atom attached to a carbon atom of

a phenyl ring interacts with the nitrogen atom of the imidazole ring of an adjacent molecule.

These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds,

are crucial to the overall packing of the molecules.

C-H···π Interactions
C-H···π interactions represent another significant type of weak intermolecular force present in

the crystal structure. These occur when a C-H bond from one molecule is directed towards the

center of a phenyl ring of a neighboring molecule. These interactions contribute to the

formation of a stable three-dimensional supramolecular architecture.

Visualization of Crystal Packing
The following diagram illustrates the key intermolecular interactions that govern the crystal

packing of 1,2-diphenylbenzimidazole.
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Intermolecular Interactions in 1,2-Diphenylbenzimidazole Crystal Packing
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Caption: Key intermolecular interactions in the crystal packing of 1,2-diphenylbenzimidazole.

Experimental Protocol: Synthesis and
Crystallization
A detailed, step-by-step methodology for the synthesis and crystallization of 1,2-
diphenylbenzimidazole is provided below.

Synthesis of 1,2-Diphenylbenzimidazole
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in

glacial acetic acid.

Addition of Reagent: To this solution, add benzaldehyde (1 equivalent) dropwise while

stirring.

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Workup: After the completion of the reaction, cool the mixture to room temperature and pour

it into ice-cold water.
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Purification: The precipitated solid is filtered, washed with water, and then recrystallized from

a suitable solvent such as ethanol to afford pure 1,2-diphenylbenzimidazole.

Crystallization for X-ray Diffraction
Solvent Selection: Dissolve the purified 1,2-diphenylbenzimidazole in a minimal amount of

a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated

temperature.

Slow Evaporation: Allow the solution to cool slowly to room temperature. The slow

evaporation of the solvent will facilitate the growth of single crystals suitable for X-ray

diffraction analysis.

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer

head for data collection.

Conclusion
The molecular structure and crystal packing of 1,2-diphenylbenzimidazole are characterized

by a non-planar conformation and a network of weak intermolecular C-H···N and C-H···π

interactions. These structural features are fundamental to its chemical and physical properties

and play a vital role in its biological activity. A comprehensive understanding of these aspects is

essential for the rational design of new derivatives with enhanced therapeutic potential or

tailored material properties. This guide has provided a thorough overview of the key structural

characteristics of 1,2-diphenylbenzimidazole, offering valuable insights for researchers in the

fields of medicinal chemistry and materials science.

To cite this document: BenchChem. [1,2-Diphenylbenzimidazole molecular structure and
crystal packing]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360257#1-2-diphenylbenzimidazole-molecular-
structure-and-crystal-packing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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